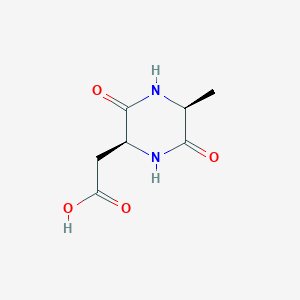

Aspartyl-alanyl-diketopiperazine

Overview

Description

Synthesis Analysis

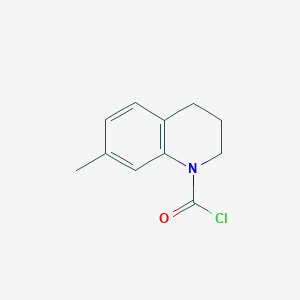

The synthesis of Aspartyl-alanyl-diketopiperazine involves a practical approach using the cyclization of L-aspartic acid with different amino acids, leading to a new bifunctional diketopiperazine (DKP) scaffold. This DKP scaffold bears a carboxylic acid and amino functionalities, which can be utilized to grow peptide sequences into tetra-, penta-, and hexapeptidomimetic sequences through solution-phase peptide synthesis strategies (Ressurreição et al., 2008).

Molecular Structure Analysis

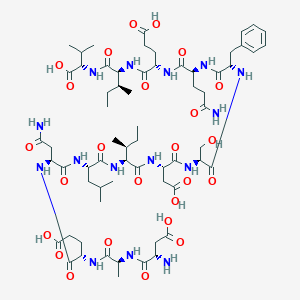

The molecular structure of Aspartyl-alanyl-diketopiperazine and its derivatives have been extensively analyzed using techniques such as 1H NMR spectroscopy, IR spectroscopy, CD spectroscopy, and computer modeling. These studies reveal the formation of beta-hairpin mimics involving 10-membered and 18-membered H-bonded rings and a reverse turn of the growing peptide chain, indicating a structured conformation in solution (Ressurreição et al., 2008).

Chemical Reactions and Properties

Aspartyl-alanyl-diketopiperazine exhibits specific chemical reactions, notably its ability to modulate inflammatory immune responses. For example, DA-DKP derived from human serum albumin can modulate the inflammatory immune response through a molecular pathway implicated in T-lymphocyte anergy (Shimonkevitz et al., 2008).

Physical Properties Analysis

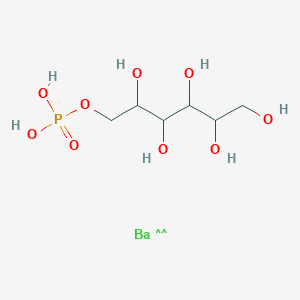

The physical properties of Aspartyl-alanyl-diketopiperazine derivatives, such as solubility and assembly behavior, are crucial for their application in materials science and biotechnology. The self-assembly properties of ADKP (aspartame-based AB-type diketopiperazine monomer) and poly(cyclo(l-aspartyl-4-amino-l-phenylalanyl)) were studied, revealing that these compounds can self-assemble into particles with various morphologies in different solvent systems (Yin et al., 2021).

Chemical Properties Analysis

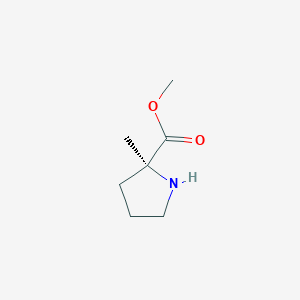

The chemical properties of Aspartyl-alanyl-diketopiperazine, such as reactivity and interaction with other molecules, are influenced by its diketopiperazine ring structure. Studies have shown the potential of DA-DKP in synthesizing homochiral methyl 2-amino-3-aryl-butanoates and 3-methyl-aspartates through enolates exhibiting high levels of enantiodiscrimination (Bull et al., 2006).

Scientific Research Applications

Protein Structure Studies : It stabilizes β-hairpin conformations in protein surface mimetics, contributing to a better understanding of protein structures (Pfeifer & Robinson, 1998).

Combinatorial Chemistry : Aspartyl-alanyl-diketopiperazine serves as a building block for combinatorial libraries in chemistry (Rodionov et al., 2002).

Chemical Stability Research : The aspartyl-tripeptide-derived diketopiperazine has potential applications in chemistry research due to its stability under various conditions (Brückner et al., 2012).

Investigating Diastereomeric Peptides : Synthesis of cyclo[Asp-N-Bn-Ser] diketopiperazines can be used for the investigation of diastereomeric peptides and their derivatives (Marchini et al., 2010).

Food Additive Decomposition : It's one of the main decomposition products of aspartame hydrochloride, used in food science research (Prudel et al., 1986).

Polyamide Synthesis : Used in the polycondensation of homo-polyamides with high molecular weights and exhibits self-assembly properties in different solvent systems (Yin et al., 2021).

Peptide Sequence Growth : Utilized in solution-phase peptide synthesis to grow peptide sequences and induce β-hairpin mimics (Ressurreição et al., 2008).

Tumor Angiogenesis Studies : In cyclic peptidomimetics, bifunctional diketopiperazine scaffolds can inhibit vitronectin binding to integrins involved in tumor angiogenesis (Marchini et al., 2009).

Pharmaceutical Analysis : HPLC and CZE methods can separate and determine aspartame and its decomposition products in bulk material and diet soft drinks (Aboul‐Enein & Bakr, 1997).

Neurological Effects : Excessive aspartame ingestion, a source of Aspartyl-alanyl-diketopiperazine, might be involved in the pathogenesis of certain mental disorders and compromised learning and emotional functioning (Humphries et al., 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLCUCVJZVRNDC-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspartyl-alanyl-diketopiperazine | |

CAS RN |

110954-19-3 | |

| Record name | Aspartyl-alanyl-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartyl-alanyl-diketopiperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARTYL-ALANYL-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)

![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)